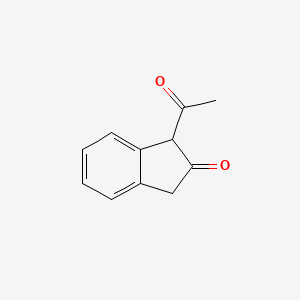
Butan-2-yl 4-(dipropylamino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-2-yl 4-(dipropylamino)-4-oxobutanoate is an organic compound with a complex structure that includes both ester and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 4-(dipropylamino)-4-oxobutanoate typically involves the esterification of butanoic acid derivatives with butan-2-ol, followed by the introduction of the dipropylamino group. Common reagents used in these reactions include acid chlorides, alcohols, and amines. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butan-2-yl 4-(dipropylamino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dipropylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of butanoic acid or butanone.
Reduction: Formation of butan-2-ol.
Substitution: Formation of various substituted butanoates.
Applications De Recherche Scientifique
Butan-2-yl 4-(dipropylamino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Butan-2-yl 4-(dipropylamino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butan-2-yl propanoate: Similar ester structure but lacks the dipropylamino group.
Butan-2-yl acetate: Another ester with a simpler structure.
Dipropylamino butanoate: Contains the dipropylamino group but differs in the ester component.
Uniqueness
Butan-2-yl 4-(dipropylamino)-4-oxobutanoate is unique due to the presence of both ester and dipropylamino functional groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
6946-82-3 |
|---|---|
Formule moléculaire |
C14H27NO3 |
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
butan-2-yl 4-(dipropylamino)-4-oxobutanoate |
InChI |
InChI=1S/C14H27NO3/c1-5-10-15(11-6-2)13(16)8-9-14(17)18-12(4)7-3/h12H,5-11H2,1-4H3 |
Clé InChI |
AQDPLOFXDUZUAK-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=O)CCC(=O)OC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-[2-(4-Cyano-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14004988.png)
![1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone](/img/structure/B14004994.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)




![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)





